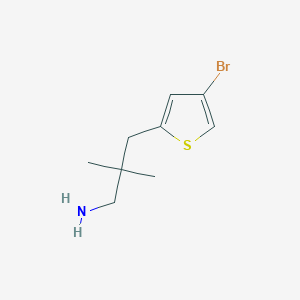
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a brominated thiophene ring attached to a dimethylpropanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium phosphate and a solvent like toluene, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies .
相似化合物的比较
Similar Compounds
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: A compound with similar structural features but different functional groups.
Poly(3-hexylthiophene): A polymeric thiophene derivative used in electronic applications.
Uniqueness
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a brominated thiophene ring and a dimethylpropanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic development .
生物活性
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a brominated thiophene moiety, which is known to enhance the pharmacological properties of various organic molecules. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C9H14BrNS
- Molecular Weight : 248.18 g/mol
- IUPAC Name : this compound
- CAS Number : 1341513-69-6
| Property | Value |
|---|---|
| Molecular Formula | C9H14BrNS |
| Molecular Weight | 248.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1341513-69-6 |
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The bromine atom in the thiophene ring can participate in halogen bonding, enhancing interactions with proteins and nucleic acids.
Interaction with Enzymes and Receptors
The compound can form hydrogen bonds through its amino group and engage in π–π stacking interactions due to the aromatic thiophene system. These interactions are crucial for modulating enzyme activity and receptor binding, potentially influencing pathways related to neurological functions and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Preliminary studies suggest that the compound may have antidepressant properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may provide neuroprotective benefits against neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the thiophene ring significantly impacted the compound's efficacy against certain cancer cell lines .
Study 2: Mechanistic Insights
Another research effort explored the mechanistic pathways through which this compound exerts its effects on neuronal cells. The findings revealed that it activates specific signaling pathways involved in cell survival and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-(4-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine | Chlorine instead of Bromine | Moderate anti-inflammatory effects |
| 3-(4-Fluorothiophen-2-yl)-2,2-dimethylpropan-1-amine | Fluorine instead of Bromine | Enhanced neuroprotective effects |
| 3-(4-Iodothiophen-2-yl)-2,2-dimethylpropan-1-amine | Iodine instead of Bromine | Increased cytotoxicity against tumor cells |
属性
分子式 |
C9H14BrNS |
|---|---|
分子量 |
248.19 g/mol |
IUPAC 名称 |
3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5H,4,6,11H2,1-2H3 |
InChI 键 |
NPACCNIUHDVBCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC(=CS1)Br)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















